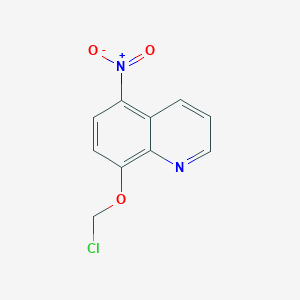
8-(Chloromethoxy)-5-nitro-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Chloromethoxy)-5-nitro-quinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring . This particular compound has a chloromethoxy group at the 8th position and a nitro group at the 5th position.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinoline backbone with a chloromethoxy group (-OCH2Cl) attached at the 8th carbon and a nitro group (-NO2) attached at the 5th carbon .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group . The chloromethoxy group could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups . The nitro group is a strong electron-withdrawing group, which could increase the acidity of nearby protons. The chloromethoxy group could make the compound susceptible to nucleophilic attack.Aplicaciones Científicas De Investigación
Crystallography and Structural Studies
Quinoline derivatives have been extensively studied for their crystal structures, providing insights into their reactivity and pharmacological interest. The research on nitrated isomers of quinoline compounds reveals that the position and orientation of substituents significantly influence the molecular geometry and intermolecular interactions. These structural insights are crucial for understanding the biological activity and cytotoxicity of these compounds (Sopková-de Oliveira Santos et al., 2008).
Corrosion Inhibition
Quinoline derivatives have been identified as effective corrosion inhibitors for metals. Studies on the corrosion protection effect of quinoline derivatives on aluminium alloys in saline solutions demonstrate their potential to form protective films on metal surfaces, which retard the anodic electrochemical processes. This application is particularly relevant for extending the lifespan of metal components in corrosive environments (Wang et al., 2015).
Synthesis and Chemical Reactions
Research into the synthesis of polyfluorinated aminoquinolines via nitroquinolines outlines methodologies for transforming quinoline compounds. These studies not only enhance our understanding of quinoline reactivity but also propose novel approaches for accessing aminoquinolines that are not available through other methods, thereby expanding the toolkit available for chemical synthesis (Skolyapova et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(chloromethoxy)-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-16-9-4-3-8(13(14)15)7-2-1-5-12-10(7)9/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZECKJLHQYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

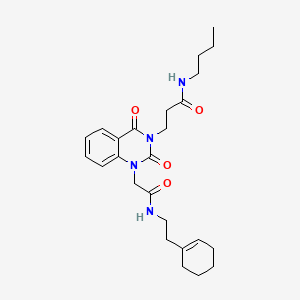
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)
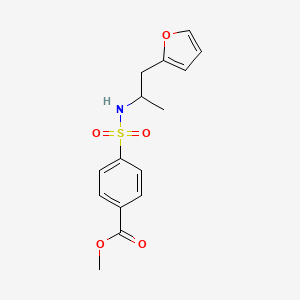
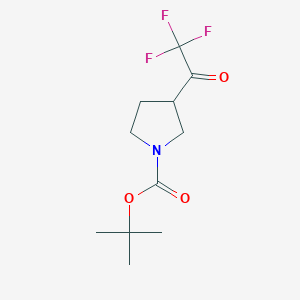
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)
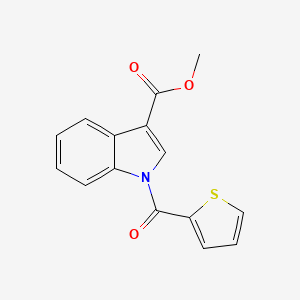
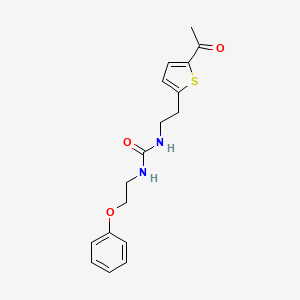
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)
